5-氯-2-正辛基-4-异噻唑啉-3-酮

描述

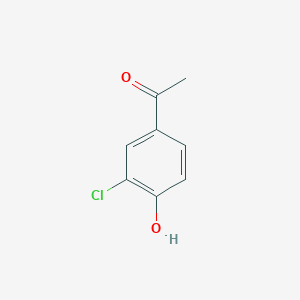

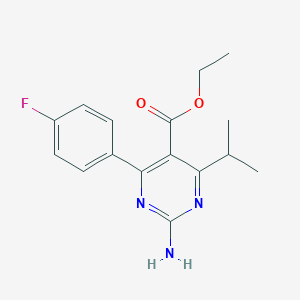

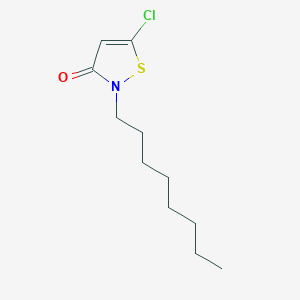

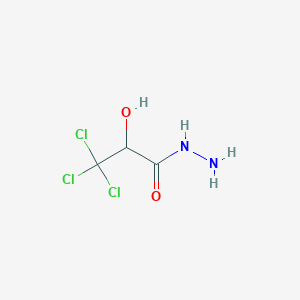

5-Chloro-2-n-octyl-4-isothiazolin-3-one is a member of the class of 1,2-thiazole that is 1,2-thiazol-3-one substituted on the nitrogen (position 2) by an octyl group . It is a fungicide and antibacterial agent used for the treatment of canker and other fungal and bacterial diseases in fruit trees .

Synthesis Analysis

Isothiazolinones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides. These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .Molecular Structure Analysis

Isothiazolinone is an organic compound with the formula (CH)2SN(H)CO . It is a white solid and is structurally related to isothiazole .Chemical Reactions Analysis

The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .Physical And Chemical Properties Analysis

Isothiazolinone is a white solid with a molar mass of 101.127 . It has a melting point of 74–75 °C (165–167 °F; 347–348 K) .科学研究应用

腐蚀抑制和抗菌活性:该化合物有效地抑制了碳钢在人工海水中的腐蚀,并对金属氧化细菌表现出良好的抗菌活性 (Moradi, Moradi, Duan, & Du, 2013)。此外,在电解质中含有该化合物的镀锌涂层提高了微生物腐蚀抵抗力,并对硫酸还原细菌具有杀菌作用 (Zhai, Myamina, Duan, & Hou, 2013)。

对脑细胞和血脑屏障功能的毒性:包括5-氯-2-正辛基-4-异噻唑啉-3-酮在内的异噻唑啉类生物杀菌剂可能导致脑细胞毒性和血脑屏障功能障碍,其机制基于它们的化学结构不同 (Kim, Kim, & Bae, 2021)。

环化产物:该化合物被确定为某些化学品环化的主要产物,表明其在化学反应中的重要性 (Miller, Weiler, & Hausman, 1971)。

增强抗菌活性:与Cu2+结合时,5-氯-2-正辛基-4-异噻唑啉-3-酮的抗菌活性得到增强,为金属加工液体提供潜在好处 (Riha, Sondossi, & Rossmoore, 1990)。

高职业暴露:在各种工业产品类别中对异噻唑啉的高职业暴露突出了对这一问题进一步研究的必要性 (Nielsen, 1994)。

在环境水中的检测:已开发出一种方法,用于高灵敏度地检测环境水中的异噻唑啉,表明其在环境中的存在和潜在影响 (Rafoth, Gabriel, Sacher, & Brauch, 2007)。

安全和危害

Isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation . They are also toxic if swallowed, in contact with skin or if inhaled . They cause severe skin burns and eye damage, and may cause an allergic skin reaction . They are very toxic to aquatic life with long-lasting effects .

未来方向

Considering the relevance and importance of isothiazolinone biocides, the present review describes the state-of-the-art knowledge regarding their synthesis, antibacterial components, toxicity (including structure–activity–toxicity relationships) outlines, and (photo)chemical stability . Due to the increasing prevalence and impact of isothiazolinones in consumer’s health, analytical methods for the identification and determination of this type of biocides were also discussed .

属性

IUPAC Name |

5-chloro-2-octyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMXFIUOGSODQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432555 | |

| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-n-octyl-4-isothiazolin-3-one | |

CAS RN |

26530-24-5 | |

| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)

![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)